

Lopinavir-d7: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: *Lopinavir-d7*

Cat. No.: *B15138280*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Lopinavir-d7**. The information presented is critical for ensuring the integrity of the compound in research and development settings. While specific stability data for the deuterated form, **Lopinavir-d7**, is not extensively available in public literature, the data for Lopinavir is presented here as a close surrogate. The minor isotopic substitution is not expected to significantly impact the chemical stability of the molecule.

Recommended Storage and Stability

Proper storage of **Lopinavir-d7** is essential to prevent degradation and ensure the accuracy of experimental results. The following tables summarize the recommended storage conditions and stability data based on studies of Lopinavir formulations.

Long-Term and Short-Term Storage

Formulation Type	Long-Term Storage	Short-Term/In-Use Storage	Source
Solid Form (Powder)	2-8°C	Room Temperature ($\leq 25^{\circ}\text{C}$) for up to 2 months	[1]
Oral Solution	2-8°C (Refrigerated)	Room Temperature for up to 42 days	[1]
Tablets	Room Temperature (20-25°C)	Excursions permitted to 15-30°C. Avoid high humidity.	[2]

Stability Under Accelerated Conditions

Formulation	Temperature	Duration	Observations	Source
Capsules	35°C	4 weeks	Maintained chemical stability.	[1]
Capsules	45°C	7 days	Capsules clumped, indicating physical instability.	[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Lopinavir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Results

Stress Condition	Reagent/Condition	Observation	Source
Acid Hydrolysis	1 M HCl at 80°C for 90 min	Significant degradation	
Base Hydrolysis	1 M NaOH at 80°C for 14 h	Significant degradation	
Oxidative	30% H ₂ O ₂ for 72 h	Stable	
Thermal	60°C for 10 days	Stable	
Photolytic	UV light (352 nm) for 10 days	Stable	

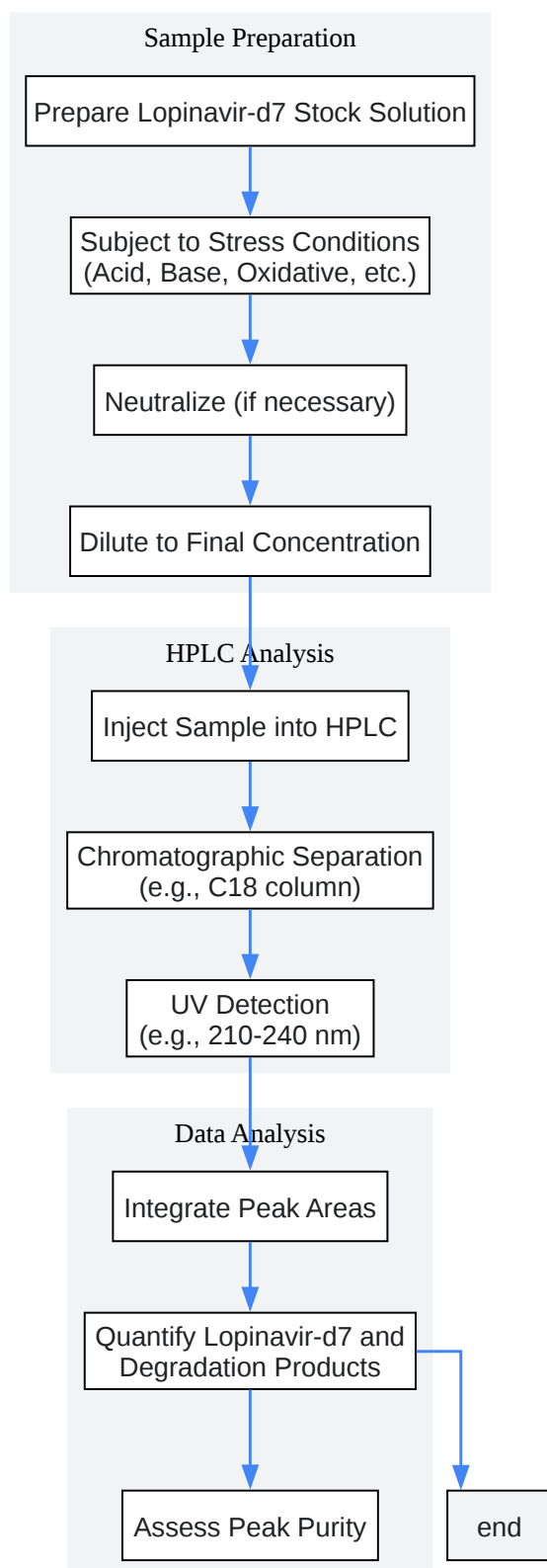
Experimental Protocols

Detailed methodologies are essential for replicating stability studies and developing analytical methods. The following sections outline a typical experimental workflow for a stability-indicating HPLC method for Lopinavir.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of Lopinavir is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow for Stability-Indicating HPLC Method



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Caption: Workflow for a typical stability-indicating HPLC analysis of **Lopinavir-d7**.

Chromatographic Conditions (Example):

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) in varying proportions.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength between 210 nm and 240 nm.
- Temperature: Ambient.

Forced Degradation Protocol

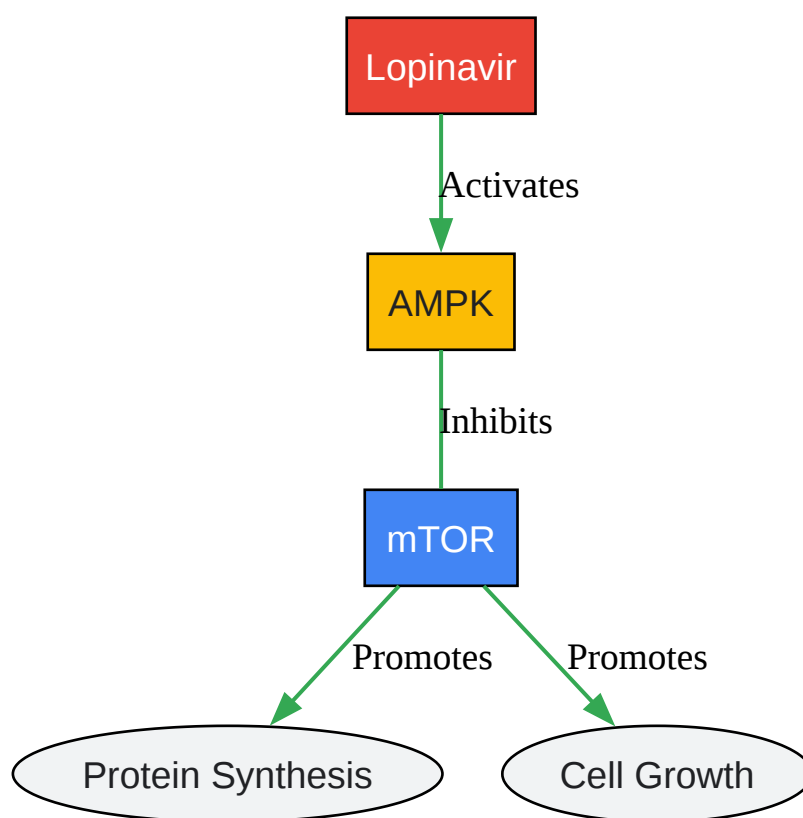
- Acid Degradation: A stock solution of **Lopinavir-d7** is treated with 1 M hydrochloric acid and heated (e.g., at 80°C for 90 minutes). The solution is then cooled and neutralized with 1 M sodium hydroxide before dilution and HPLC analysis.
- Alkaline Degradation: A stock solution is treated with 1 M sodium hydroxide and heated (e.g., at 80°C for 14 hours). The solution is then cooled and neutralized with 1 M hydrochloric acid prior to analysis.
- Oxidative Degradation: A stock solution is treated with a solution of hydrogen peroxide (e.g., 30%) and kept at room temperature for a specified period (e.g., 72 hours) before analysis.
- Thermal Degradation: A solid sample or solution of **Lopinavir-d7** is exposed to elevated temperatures (e.g., 60°C) for an extended period (e.g., 10 days).
- Photodegradation: A solution of **Lopinavir-d7** is exposed to UV light (e.g., 352 nm) for a defined duration (e.g., 10 days).

Effects on Cellular Signaling Pathways

Beyond its primary role as an HIV protease inhibitor, Lopinavir has been observed to affect cellular signaling pathways, which may be relevant for researchers investigating its off-target effects.

AMPK/mTOR Pathway

Lopinavir has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway. This can impact cellular processes such as protein synthesis and cell growth.



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Caption: Lopinavir's effect on the AMPK/mTOR signaling pathway.

Endoplasmic Reticulum (ER) Stress

Studies have indicated that Lopinavir, particularly in combination with Ritonavir, can induce endoplasmic reticulum (ER) stress in certain cell types. This can lead to the activation of the unfolded protein response (UPR) and, in some cases, apoptosis.

Conclusion

Lopinavir-d7, as a stable isotope-labeled internal standard, is a valuable tool in pharmacokinetic and metabolic studies. Based on the available data for Lopinavir, it is a

chemically stable compound under thermal, oxidative, and photolytic stress but is susceptible to degradation under strong acidic and basic conditions. For optimal stability, it is recommended to store **Lopinavir-d7** in its solid form at 2-8°C for long-term storage. When in solution, refrigeration is also recommended. Researchers should be aware of its potential off-target effects on cellular signaling pathways such as AMPK/mTOR and ER stress, as these may be relevant in various experimental contexts. The provided experimental protocols can serve as a foundation for developing and validating in-house stability-indicating methods.

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References

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